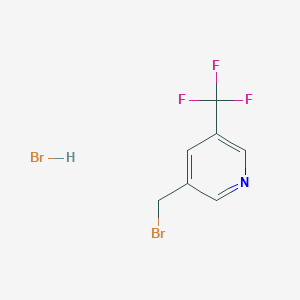

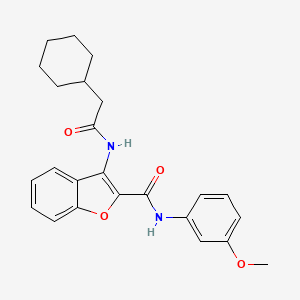

![molecular formula C27H24N6O2S B2939839 1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide CAS No. 422276-95-7](/img/structure/B2939839.png)

1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline derivatives are a type of N-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biopharmaceutical activities . These activities include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary widely, depending on the active groups installed on the quinazoline moiety . The character of these derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely, depending on the specific derivative .Aplicaciones Científicas De Investigación

DNA Detection and Fluorescence Probes

Research on benzimidazo[1,2-a]quinolines, closely related to the compound , has shown potential applications as DNA-specific fluorescent probes. Synthesized benzimidazo[1,2-a]quinolines have been found to exhibit significantly enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as fluorescent probes for DNA detection (Perin et al., 2011).

Antipsychotic Potential

Heterocyclic carboxamides, similar to the compound of interest, have been synthesized and evaluated as potential antipsychotic agents. These compounds, including various benzimidazole derivatives, have shown promising in vivo activities, suggesting potential applications in antipsychotic medication development (Norman et al., 1996).

Uroselective Alpha 1-Adrenoceptor Antagonists

Research into arylpiperazines, structurally related to the compound , has led to the identification of potential uroselective alpha 1-adrenoceptor antagonists. These antagonists, derived from carboxamides of quinoline and other heterocycles, exhibit selectivity for the alpha 1-adrenoceptor subtype, indicating potential therapeutic applications in treating lower urinary tract symptoms (Elworthy et al., 1997).

Antimicrobial Properties

Pyrimidine derivatives bearing carboxamide and sulphonamide moieties, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against bacterial species like Escherichia coli and Salmonella typhi, as well as fungal species like Aspergillus niger and Penicillium chrysogenum, suggesting potential applications in antimicrobial treatments (Patel & Agravat, 2007).

Electrochemical Behavior and Antitumor Activity

The electrochemical behavior of benzimidazole derivatives, related to the compound , has been studied, revealing insights into their redox chemistry. These studies are crucial for understanding the potential anticancer activity of such compounds, as their electrochemical properties play a role in their biological activity (Jovanović et al., 2019).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, structurally related to the compound , have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds have shown promising activity against tuberculosis, highlighting potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Quinazoline derivatives continue to be a topic of significant research interest due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new quinazoline derivatives, their biological activities, and their potential applications in fields such as biology, pesticides, and medicine .

Propiedades

IUPAC Name |

1-[6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O2S/c28-24(34)18-9-13-32(14-10-18)26(35)19-5-6-20-22(15-19)31-27(36-16-17-7-11-29-12-8-17)33-23-4-2-1-3-21(23)30-25(20)33/h1-8,11-12,15,18H,9-10,13-14,16H2,(H2,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKHBDFTJPHLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=NC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

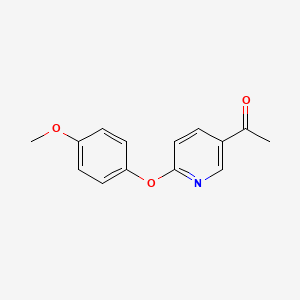

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)

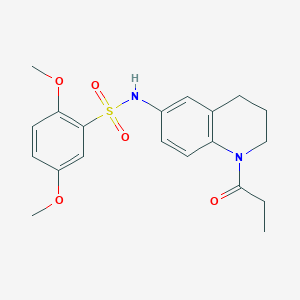

![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)

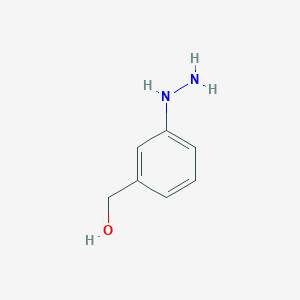

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)

![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2939775.png)